molecular formula C11H13BrClN B2650385 7-Bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride CAS No. 1203683-64-0

7-Bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride

Cat. No. B2650385
M. Wt: 274.59
InChI Key: ONWPQNIPQYBMRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “7-Bromospiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclopropane];hydrochloride” are not available, similar compounds such as N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo [3,4-b]quinolin-1-ones have been synthesized through a one-pot reaction of ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate with various amines .

Scientific Research Applications

Synthesis and Biological Evaluation

Research by Boztaş et al. (2019) explored the synthesis of bromophenol derivatives with a cyclopropyl moiety. These derivatives, including variations of the 7-Bromospiro compound, were effective inhibitors of enzymes such as carbonic anhydrase I and II and acetylcholinesterase, indicating potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Chemical Reactions and Rearrangements

Donskaya and Lukovskii (1991) reported on the synthesis and rearrangement of a (Bromomethylene)-cyclopropane–Dichloroketene Adduct, which includes structures related to the 7-Bromospiro compound. Their findings contribute to understanding the chemical behavior and potential applications of such compounds in synthetic chemistry (Donskaya & Lukovskii, 1991).

Synthesis of Derivatives and Heterospiro Systems

Kisel, Kostyrko, and Kovtunenko (2002) synthesized derivatives of a series of heterospiro systems starting from 1-(2-Bromomethylphenyl)-1-cyclopentanecarbonitrile, a compound related to 7-Bromospiro. Their work expands the scope of synthetic methods and potential applications in pharmaceuticals and materials science (Kisel, Kostyrko, & Kovtunenko, 2002).

Novel Cyclopropylidene-Nucleoside Synthesis

Cheng et al. (1997) investigated the reactions of substituted methylenecyclopropane with diethylzinc-bromoform, leading to derivatives including bromospiro compounds. This research is crucial for the development of new nucleoside analogs, which have significant implications in antiviral and anticancer therapies (Cheng et al., 1997).

properties

IUPAC Name

7-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN.ClH/c12-9-1-2-10-8(5-9)6-13-7-11(10)3-4-11;/h1-2,5,13H,3-4,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWPQNIPQYBMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC3=C2C=CC(=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride

CAS RN

1203683-64-0
Record name 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride
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